Cas no 19721-56-3 (Pikromycin)

Pikromycin structure
Pikromycin structure
Nome del prodotto:Pikromycin
Numero CAS:19721-56-3
MF:C28H47NO8
MW:525.674689531326
CID:183040
PubChem ID:5282037

Pikromycin Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxacyclotetradec-11-ene-2,4,10-trione,14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,5R,6S,7S,9R,11E,13S,14R)-
    • picromycin
    • Pikromycin
    • Albomycetin
    • Amaromycin
    • Antibiotic B 62169A
    • (3R,5R,6S,7S,9R,11E,13S,14R)-14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-6-[[3-(dimethylamino)-3,4,6-trideoxy-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradeca-11-ene-2,4,10-trione
    • FBM8G3Z439
    • (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
    • DTXSID201026584
    • CHEBI:29665
    • UNII-FBM8G3Z439
    • ANTIBIOTIC B-62169A
    • HY-124138
    • PICROMYCIN [MI]
    • AQJ
    • 19721-56-3
    • SCHEMBL527850
    • OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE, 14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,5R,6S,7S,9R,11E,13S,14R)-
    • NS00011668
    • AKOS040747277
    • (3R-(3R*,5R*,6S*,7S*,9R*,11E,13S*,14R*))-14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE
    • Q7193709
    • LMPK04000038
    • (3R,5R,6S,7S,9R,11E,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • (3R,5R,6S,7S,9R,11E,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxooxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • CS-0084455
    • (3R,5R,6S,7S,9R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyloxacyclotetradec-11-ene-2,4,10-trione
    • HB4027
    • GTPL13472
    • (3R,5R,6S,7S,9R,11E,13S,14R)-6-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
    • OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE, 14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-BETA-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,5R,6S,7S,9R,11E,13S,14R)-
    • (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
    • (3R-(3R*,5R*,6S*,7S*,9R*,11E,13S*,14R*))-14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-BETA-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE
    • Inchi: InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
    • Chiave InChI: UZQBOFAUUTZOQE-VSLWXVDYSA-N
    • Sorrisi: CC[C@H]1OC(=O)[C@H](C)C(=O)[C@H](C)[C@@H](O[C@@H]2O[C@H](C)C[C@H](N(C)C)[C@H]2O)[C@@H](C)C[C@@H](C)C(=O)C=C[C@]1(C)O |t:33,&1:2,6,10,12,14,16,19,23,25,28,34|

Proprietà calcolate

  • Massa esatta: 525.33000
  • Massa monoisotopica: 525.33
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 4
  • Complessità: 844
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 123A^2
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 169.5 ºC
  • Punto di ebollizione: 688.1°Cat760mmHg
  • Punto di infiammabilità: 369.9°C
  • Indice di rifrazione: 1.521
  • Solubilità: Leggermente solubile (9,5 g/l) (25°C),
  • PSA: 122.60000
  • LogP: 2.51290
  • Rotazione specifica: D24 +8.2° (c = 3.5 in ethanol); D20 -33.5° (c = 2.07 in chloroform); D24 -50.2° (c = 6.3 in chloroform)

Pikromycin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BioAustralis
BIA-P1915-0.50 mg
Pikromycin
19721-56-3 >95% by HPLC
0.50 mg
$166.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P276263-1mg
Pikromycin
19721-56-3 ≥95%
1mg
¥680.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P276263-5mg
Pikromycin
19721-56-3 ≥95%
5mg
¥2781.90 2023-09-01
BioAustralis
BIA-P1915-0.50mg
Pikromycin
19721-56-3 >95% by HPLC
0.50mg
$175.00 2024-07-19
1PlusChem
1P00AL5N-2.5mg
picromycin
19721-56-3 ≥95%
2.5mg
$588.00 2024-06-17
TRC
P991783-1mg
Pikromycin
19721-56-3
1mg
$328.00 2023-05-17
TRC
P991783-2.5mg
Pikromycin
19721-56-3
2.5mg
$649.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-391096-1mg
Pikromycin,
19721-56-3
1mg
¥797.00 2023-09-05
BioAustralis
BIA-P1915-2.50mg
Pikromycin
19721-56-3 >95% by HPLC
2.50mg
$615.00 2024-07-19
A2B Chem LLC
AE93179-2.5mg
picromycin
19721-56-3 ≥95%
2.5mg
$433.00 2024-04-20
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司